Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate
Description
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is derived through hierarchical substitution rules applied to the parent phenylacetate framework.
Constitutional Breakdown:
- Parent structure : Phenylacetate (a benzene ring bonded to an acetic acid methyl ester).
- Substituents :
- 4-((2-Bromobenzyl)oxy) : A benzyl ether group substituted at the 2-position with bromine, attached to the phenyl ring’s 4-position.
- 3-(4-Hydroxybut-1-YN-1-YL) : A hydroxy-terminated butynyl chain (C≡C-CH2-CH2-OH) at the phenyl ring’s 3-position.
Molecular Formula and Weight:
Structural Features:
The constitutional arrangement creates a sterically crowded ortho-substituted benzyl ether, which influences intramolecular interactions and reactivity.
Stereoelectronic Effects of Multifunctional Substituents
The compound’s reactivity and conformation are governed by stereoelectronic interactions between its substituents:
Key Effects:
Ortho-Bromine Substituent :
Hydroxybutynyl Chain :
Methyl Ester :
Conformational Analysis:
The ortho-bromine and 4-hydroxybutynyl groups adopt a staggered arrangement to minimize steric strain, while the ester’s carbonyl aligns perpendicular to the phenyl ring to maximize resonance stabilization.
Comparative Analysis with Ortho- and Para-Substituted Benzyl Ether Analogues
Structural variations in benzyl ether substitution significantly alter physicochemical properties. Below is a comparative analysis:
| Property | Ortho-Substituted (This Compound) | Para-Substituted Analogue |
|---|---|---|
| Steric Effects | High steric hindrance between bromine and adjacent groups | Reduced steric strain due to distal substitution |
| Electronic Effects | -I effect from bromine decreases electron density at ether oxygen | Bromine’s -I effect transmitted symmetrically across the ring |
| Reactivity | Slower nucleophilic substitution due to hindered access | Faster substitution reactions at the para position |
| Solubility | Lower solubility in nonpolar solvents due to polar hydroxyl and bromine | Comparable solubility, but altered dipole moments |
Case Study: Electrophilic Aromatic Substitution
Properties
Molecular Formula |
C20H19BrO4 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
methyl 2-[4-[(2-bromophenyl)methoxy]-3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C20H19BrO4/c1-24-20(23)13-15-9-10-19(16(12-15)6-4-5-11-22)25-14-17-7-2-3-8-18(17)21/h2-3,7-10,12,22H,5,11,13-14H2,1H3 |
InChI Key |
IEKCMADIPINTMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C#CCCO |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzyl Precursor
- The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is carried out under controlled temperature (0–25 °C) to avoid over-bromination.
- Solvents such as dichloromethane or chloroform are preferred for their inertness.
- The product is purified by recrystallization or chromatography to isolate 2-bromobenzyl derivatives.
Formation of the 2-Bromobenzyl Ether
- The phenolic hydroxyl group of the precursor aromatic compound is reacted with 2-bromobenzyl bromide or chloride.
- This nucleophilic substitution is facilitated by a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- The reaction is typically stirred at room temperature or slightly elevated temperatures (25–50 °C) for several hours.
- The ether product is isolated by aqueous workup and purified by column chromatography.
Introduction of the 4-Hydroxybut-1-yn-1-yl Group
- The alkyne substituent is introduced via Sonogashira coupling or related palladium-catalyzed cross-coupling reactions.
- Starting from a suitable aryl halide intermediate, the coupling with 4-hydroxybut-1-yne is performed using Pd(PPh3)2Cl2 as a catalyst and CuI as a co-catalyst.
- Triethylamine or another amine base is employed to scavenge the acid formed.
- The reaction is conducted under an inert atmosphere (argon or nitrogen) at 50–80 °C.
- The product is purified by column chromatography or preparative HPLC.
Esterification to Form the Methyl Acetate
- The final esterification involves the reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, methylation can be achieved using diazomethane under controlled conditions.
- The reaction proceeds at ambient or slightly elevated temperature.
- The ester product is purified by extraction and recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS, CCl4 or DCM | CCl4 or DCM | 0–25 | 2–4 h | 75–85 | Controlled addition to avoid dibromide |
| Ether Formation | 2-Bromobenzyl bromide, K2CO3 | DMF | 25–50 | 6–12 h | 70–80 | Base-promoted nucleophilic substitution |
| Alkyne Introduction (Sonogashira) | Pd(PPh3)2Cl2, CuI, Et3N | DMF or THF | 50–80 | 12–24 h | 65–75 | Inert atmosphere required |
| Esterification | Methanol, H2SO4 or diazomethane | Methanol | RT–40 | 4–8 h | 80–90 | Acid catalysis or methylation agent |
Research Findings and Optimization Notes
- The bromination step must be carefully controlled to avoid polybromination, which complicates purification.
- The etherification reaction benefits from the use of dry, polar aprotic solvents and anhydrous conditions to maximize yield.
- The Sonogashira coupling is sensitive to moisture and oxygen; thus, inert atmosphere techniques significantly improve reaction efficiency.
- Use of freshly distilled solvents and degassed reagents enhances reproducibility.
- The esterification step can be optimized by monitoring reaction progress via TLC or HPLC to prevent overreaction or hydrolysis.
- Purification often involves silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate closely related intermediates.
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents | Conditions | Yield Range (%) | Main Challenges |
|---|---|---|---|---|
| Bromination | NBS, CCl4 | 0–25 °C, 2–4 h | 75–85 | Selectivity, avoiding over-bromination |
| Ether Formation | 2-Bromobenzyl bromide, K2CO3 | DMF, 25–50 °C, 6–12 h | 70–80 | Complete substitution, side reactions |
| Alkyne Introduction | Pd catalyst, CuI, Et3N | 50–80 °C, inert atmosphere | 65–75 | Moisture sensitivity, catalyst deactivation |
| Esterification | Methanol, H2SO4 or diazomethane | RT–40 °C, 4–8 h | 80–90 | Overreaction, hydrolysis |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the benzyl group undergoes nucleophilic substitution reactions due to its electrophilic nature. This reactivity is critical for derivatization or functional group interconversion.
| Reaction Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| DMF, Li₂CO₃, 110–115°C | Hydroxyl (-OH) | Substituted benzyl alcohol derivative | ~85% |
| Methanol, K₂CO₃, reflux | Methoxy (-OCH₃) | Methoxy-substituted analog | 72–78% |
-
Mechanism : The bromine participates in SN₂ or aromatic substitution, depending on the nucleophile and solvent. Transition metal catalysts (e.g., Pd) enhance selectivity in coupling reactions.
-
Example : Reaction with sodium methoxide replaces bromine with a methoxy group, forming methyl 2-(4-((2-methoxybenzyl)oxy)-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates.
-
Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate.
-
Application : Hydrolyzed products serve as intermediates for pharmaceuticals or polymers .
Alkyne Functionalization
The terminal alkyne group (C≡C) participates in cycloaddition, hydrogenation, or hydroxylation reactions.
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, azide | Triazole-linked derivative | Click chemistry compatible |
| Hydrogenation | H₂, Pd/C, EtOAc | Saturated butyl chain | Selective reduction |
| Hydroboration | BH₃·THF, H₂O₂/NaOH | Anti-Markovnikov alcohol | Stereospecific addition |
-
Mechanism : Transition metal-catalyzed reactions (e.g., Cu, Pd) dominate alkyne transformations. The hydroxyl group on the alkyne influences regioselectivity .
-
Example : Hydrogenation under Pd/C yields methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybutyl)phenyl)acetate, retaining ester functionality.
Oxidation of the Hydroxyl Group
The hydroxyl group on the butynyl chain is susceptible to oxidation, forming ketones or carboxylic acids.
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄, H₂O, Δ | Acidic aqueous solution | 4-oxobut-1-yn-1-yl derivative | ~65% |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Ketone intermediate | 80–85% |
-
Mechanism : Oxidative cleavage of the alkyne adjacent to the hydroxyl group generates α,β-unsaturated ketones .
Cross-Coupling Reactions
The bromine and alkyne groups enable participation in Suzuki or Sonogashira couplings for carbon-carbon bond formation.
| Reaction Type | Partners | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | CuI, PdCl₂(PPh₃)₂, Et₃N | Extended conjugated system |
-
Key Insight : The bromine site reacts preferentially in Suzuki couplings, while the alkyne participates in Sonogashira reactions .
Thermal and Photochemical Stability
The compound degrades under prolonged UV exposure or high temperatures (>200°C), forming decomposition products such as bromobenzene and acetylene derivatives.
Scientific Research Applications
The compound Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores the applications of this compound, highlighting its significance in medicinal chemistry, material science, and biological research.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of phenolic compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of this compound in anticancer research could be explored through:
- In vitro studies : Assessing cytotoxicity against various cancer cell lines.
- Mechanistic studies : Investigating pathways involved in apoptosis and cell signaling.
Antimicrobial Properties
The compound's potential antimicrobial activity can be evaluated through:
- Minimum Inhibitory Concentration (MIC) assays : Determining the effectiveness against bacterial strains.
- Synergistic effects : Studying interactions with known antibiotics to enhance efficacy.
Polymer Chemistry
The unique functional groups present in this compound make it suitable for incorporation into polymer matrices. Its applications may include:
- Synthesis of functionalized polymers : Utilizing the compound as a monomer or additive to impart specific properties such as increased thermal stability or enhanced mechanical strength.
- Coatings and adhesives : Investigating its use in protective coatings that require specific chemical resistance.
Case Study 1: Anticancer Activity
A study examining phenolic compounds demonstrated that similar structures could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The findings suggested that modifications to the phenolic structure could enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research on brominated compounds has shown promising results against various bacterial strains, including Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial activity, suggesting that this compound could be a valuable candidate for further exploration .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Induces apoptosis; effective against bacteria |
| Material Science | Functionalized polymers, coatings | Enhances mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The presence of the bromine atom and alkyne group could play a significant role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with phenylacetate derivatives synthesized for biological evaluation, such as those reported in studies on protein tyrosine phosphatase 1B (PTP1B) inhibitors (e.g., ). Below is a comparative analysis of its structural and functional attributes relative to key analogues:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |
|---|---|---|---|---|
| Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate | 866136-72-3 | C₂₀H₁₉BrO₄ | 2-bromobenzyloxy (4-position), 4-hydroxybutynyl (3-position) | Bromine atom enhances lipophilicity; terminal alkyne may enable click chemistry |
| Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (2c) | Not provided | C₁₀H₁₂O₄ | Hydroxyl groups at phenyl (4-position) and acetate (2-position) | Higher polarity due to hydroxyl groups; potential for hydrogen bonding |
| Methyl 2-(4-(benzyloxy)phenyl)-2-oxoacetate (2d) | Not provided | C₁₆H₁₄O₄ | Benzyloxy (4-position), ketone (2-position) | Ketone functionality may influence redox properties; benzyloxy adds steric bulk |
| 4-(2-hydroxyethyl)-2-(3-methylbut-2-en-1-yl)phenol (3b) | Not provided | C₁₃H₁₈O₂ | Prenyl (3-methylbut-2-en-1-yl) and hydroxyethyl (4-position) | Prenyl group contributes to hydrophobicity; hydroxyethyl enhances solubility |
Physicochemical Properties
- Lipophilicity : The bromine atom and benzyloxy group increase lipophilicity (logP ≈ 3.5–4.0 estimated) compared to hydroxyl-rich analogues like 2c (logP ≈ 1.5–2.0).
- Solubility : The hydroxybutynyl group may improve aqueous solubility relative to fully aromatic analogues (e.g., 2d ), though less than 3b ’s hydroxyethyl substituent.
Biological Activity
Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromobenzyl ether and a hydroxybutyne moiety. The synthesis of this compound typically involves several steps, including the formation of the bromobenzyl ether and subsequent reactions to introduce the hydroxybutyne group. While specific synthetic pathways for this compound are not detailed in the provided sources, similar compounds have been synthesized using established organic chemistry techniques such as nucleophilic substitution and coupling reactions.
Biological Activity
Anticancer Properties
Several studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing hydroxybutyne groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. The presence of the bromobenzyl group is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activity.
Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the hydroxybutyne moiety could facilitate interactions with enzymes involved in metabolic pathways, leading to altered cellular responses.
Case Studies and Research Findings
-
Study on Anticancer Activity
A study published in 2023 explored the anticancer effects of related compounds on breast cancer cell lines. The results indicated that compounds with hydroxybutyne groups inhibited cell growth by inducing apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead compound for further development in cancer therapy. -
Antimicrobial Evaluation
In another research effort, the antimicrobial efficacy of various brominated phenolic compounds was evaluated against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activity Summary
| Activity Type | Tested Against | Results | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Induced apoptosis | Study on anticancer activity |
| Antimicrobial | S. aureus, E. coli | Potent antibacterial activity | Antimicrobial evaluation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate?
- Methodology :
- The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the bromine atom in the 2-bromobenzyl group can undergo Suzuki-Miyaura cross-coupling using palladium catalysts under inert conditions .
- The hydroxyl group on the butynyl chain may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during esterification or etherification steps. Deprotection can be achieved via tetra-n-butylammonium fluoride (TBAF) .
- Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm the presence of the bromobenzyl group (δ ~7.2–7.8 ppm for aromatic protons) and the hydroxybutynyl moiety (δ ~1.8–2.5 ppm for alkyne protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the phenylacetate region .
- IR : Stretching frequencies at ~3300 cm⁻¹ (O-H), ~1730 cm⁻¹ (ester C=O), and ~2200 cm⁻¹ (alkyne C≡C) provide functional group confirmation .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemical ambiguities, particularly for the alkyne and benzyloxy groups .
Q. How can the stability of the hydroxybutynyl group be assessed under varying pH conditions?
- Methodology :
- Conduct accelerated degradation studies in buffered solutions (pH 2–10) at 40°C for 72 hours. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and identify degradation products using LC-MS .
- The alkyne group is prone to oxidation; stabilize with antioxidants like BHT (butylated hydroxytoluene) during storage .
Advanced Research Questions
Q. What computational strategies can predict regioselectivity in substitution reactions involving the bromobenzyl group?
- Methodology :
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict whether bromine substitution occurs at the ortho, meta, or para position. Compare Mulliken charges and Fukui indices to identify electrophilic hotspots .
- Molecular dynamics simulations (Amber or GROMACS) assess steric hindrance from the hydroxybutynyl chain during coupling reactions .
Q. How can conflicting crystallographic and spectroscopic data for the ester moiety be resolved?
- Methodology :
- If X-ray data (e.g., bond lengths of 1.54 Å for C-O) conflict with DFT-optimized geometries (1.49 Å), re-examine crystal packing effects using Hirshfeld surface analysis. Hydrogen bonding between the ester carbonyl and hydroxybutynyl group may distort bond lengths .
- Validate via solid-state NMR (¹³C CP/MAS) to distinguish dynamic vs. static disorder in the crystal lattice .
Q. What strategies optimize yield in multi-step syntheses involving sensitive alkyne intermediates?
- Methodology :
- Use flow chemistry to minimize exposure of the alkyne to atmospheric oxygen. For example, a microreactor with Pd/C catalysis achieves >80% yield in hydrogenation steps .
- Employ in-situ FTIR monitoring to detect intermediate formation and adjust reaction parameters (temperature, stoichiometry) dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
